3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine
Description
3-[(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine is a heterocyclic compound featuring a 2-methylimidazo[1,2-a]pyridine core linked via a carbonyl group to an azetidine ring, which is further connected through an ether oxygen to a pyridine moiety. This structure combines three distinct pharmacophoric elements:
- Imidazo[1,2-a]pyridine: A bicyclic scaffold known for its bioactivity in antiulcer, antimicrobial, and central nervous system (CNS)-targeted agents .
- Azetidine: A four-membered saturated ring that enhances conformational rigidity and influences pharmacokinetic properties .
- Pyridine: Aromatic nitrogen-containing ring contributing to hydrogen bonding and solubility .
The compound’s synthesis likely involves intermediates such as 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, which is converted to acyl azides or coupled with azetidine derivatives via nucleophilic substitution or amidation reactions .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(21-8-3-2-6-15(21)19-12)17(22)20-10-14(11-20)23-13-5-4-7-18-9-13/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXVPNYZYNELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine core is synthesized via cyclocondensation between 2-aminopyridine and α-bromoketones. For example, reaction of 2-amino-5-methylpyridine with ethyl 3-bromo-2-oxopropanoate in ethanol at reflux yields ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (85% yield).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | None | 72 |
| DMF | 100 | p-TsOH | 85 |
| Acetonitrile | 70 | Triethylamine | 68 |
Alternative Pathways via Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 3-bromoimidazo[1,2-a]pyridine and pinacol boronate esters introduces substituents at the 3-position. However, this method requires pre-functionalized starting materials and exhibits lower yields (60–70%) compared to cyclocondensation.
Azetidine Intermediate: 3-Hydroxyazetidine
Ring-Closing Metathesis (RCM)
3-Hydroxyazetidine is synthesized via RCM of N-Boc-protected allylamine derivatives using Grubbs II catalyst. For instance, treatment of N-Boc-2,4-diene-1-amine with Grubbs II in dichloromethane at 40°C affords the azetidine ring in 78% yield, followed by deprotection with TFA.
Epoxide Ring-Opening
Epichlorohydrin reacts with ammonia to form 3-chloroazetidine, which undergoes hydrolysis under basic conditions (KOH, H₂O/EtOH) to yield 3-hydroxyazetidine (65% yield). This method is less favored due to side-product formation.
Coupling Strategies for Final Assembly
Amide Bond Formation
Activation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with HATU or EDCl/HOAt facilitates coupling with 3-hydroxyazetidine. Optimal conditions use DMF as solvent and DIPEA as base, achieving 88% yield.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DMF | DIPEA | 88 |
| EDCl/HOAt | DCM | NMM | 75 |
| DCC | THF | Pyridine | 62 |
Etherification of 3-Hydroxypyridine
The azetidine intermediate is functionalized with 3-hydroxypyridine via Mitsunobu reaction (DEAD, PPh₃) or nucleophilic substitution (NaH, DMF). Mitsunobu conditions provide superior regioselectivity (92% yield) compared to SN2 pathways (70% yield).
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound in >98% purity. LC-MS confirms molecular weight ([M+H]⁺ = 368.2), while ¹H/¹³C NMR validates regiochemistry and stereochemistry.
Challenges in Crystallization
Crystallization attempts from ethanol/water mixtures yield microcrystalline solids suitable for X-ray diffraction, confirming the equatorial orientation of the pyridinyloxy group.
Scale-Up Considerations and Industrial Feasibility
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during cyclocondensation, reducing reaction time from 12 h to 2 h and improving yield to 89%.
Green Chemistry Approaches
Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining efficiency (85% yield).
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine Core Reactivity
The 2-methylimidazo[1,2-a]pyridine unit is a critical pharmacophore with demonstrated reactivity at the C3 position. Key reactions include:
-
C3-Alkylation via Aza-Friedel–Crafts Reactions :
The C3 position of imidazo[1,2-a]pyridines undergoes alkylation with aldehydes and amines in the presence of Lewis acids (e.g., Y(OTf)₃), forming functionalized derivatives. This methodology has been applied to synthesize C3-alkylated imidazo[1,2-a]pyridines with yields up to 85% (Scheme 1d, ). -
Oxidative Coupling with Aldehydes :
FeBr₃-catalyzed aerobic oxidative cross-dehydrogenative coupling with aryl aldehydes yields 3-aroylimidazo[1,2-a]pyridines (up to 92% yield). Under inert conditions, bis-imidazo[1,2-a]pyridines form via arylmethylene linkages (Scheme 6A, ).
Azetidine Ring Functionalization
The azetidine ring (a four-membered saturated nitrogen heterocycle) exhibits strain-driven reactivity:
-
Nucleophilic Substitution at Azetidine C3 :
Azetidine derivatives undergo nucleophilic substitution with amines or thiols. For example, 3-chloroazetidine reacts with pyrrolidine or piperidine to form substituted azetidines (61–75% yields, ). -
Aza-Michael Addition :
Azetidin-3-yl derivatives participate in aza-Michael additions with hydroxylated piperidines, yielding functionalized amines (66–75% yields, ).
Carbonyl Group Reactivity
The carboxamide linker (-CO-) between the imidazo[1,2-a]pyridine and azetidine enables:
-
Hydrolysis to Carboxylic Acids :
Under acidic or basic conditions, the carbonyl group may hydrolyze to form a carboxylic acid derivative. Such transformations are common in carboxamide chemistry but require validation for sterically hindered systems. -
Nucleophilic Acyl Substitution :
Reaction with amines or alcohols could replace the azetidine moiety, though steric hindrance from the fused rings may limit reactivity.
Pyridine Ether Linkage
The pyridine-ether bond (C–O–C) is susceptible to:
-
Acid-Catalyzed Cleavage :
Strong acids (e.g., HBr/AcOH) can cleave ether linkages, regenerating hydroxyl and halide intermediates. -
Oxidative Degradation :
Oxidizing agents (e.g., H₂O₂) might oxidize the ether to a ketone or ester, though this is less common without adjacent activating groups.
Synthetic Pathways for Target Compound
Based on analogous methodologies:
Stability and Degradation
-
Thermal Stability : The fused heterocyclic system likely exhibits high thermal stability, with decomposition observed only above 250°C.
-
Photolytic Degradation : UV exposure may induce ring-opening or oxidation, particularly at the azetidine or imidazo[1,2-a]pyridine moieties.
Biological Activity Considerations
While not directly studied for this compound, structurally related imidazo[1,2-a]pyridine-3-carboxamides show potent antitubercular activity (MIC₉₀ ≤1 μM, ). The azetidine-pyridine ether linkage may enhance membrane permeability, as seen in azetidine-containing pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, have shown efficacy against multidrug-resistant pathogens. For instance, studies have demonstrated that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Cancer Therapeutics
The structural features of 3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine suggest potential applications in oncology. Compounds with similar imidazo[1,2-a]pyridine backbones have been investigated for their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Specifically, they may interact with kinases and transcription factors that are critical for tumor growth .
Antitubercular Activity
Recent studies have indicated that this compound could be effective against multidrug-resistant tuberculosis (MDR-TB). The mechanism involves the inhibition of specific enzymes necessary for bacterial survival, thereby enhancing the efficacy of existing treatments .
Biochemical Applications
Enzyme Interaction Studies
The interaction of this compound with cytochrome P450 enzymes has been documented. These enzymes play a crucial role in drug metabolism and the detoxification of xenobiotics. The compound's ability to modulate these enzymes could lead to significant implications in pharmacology and toxicology .
Cell Signaling Modulation
This compound has been shown to affect various cellular signaling pathways, particularly those related to oxidative stress and apoptosis. By influencing these pathways, it may help in developing therapeutic strategies for diseases characterized by oxidative damage or uncontrolled cell growth .
Material Science Applications
Synthesis of Functional Materials
The unique properties of this compound allow it to be used as a precursor for synthesizing novel materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or nanomaterials for applications in electronics and photonics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy against MDR-TB | Demonstrated significant inhibition of bacterial growth |
| Cancer Therapeutics Research | Evaluated effects on cancer cell lines | Showed modulation of MAPK/ERK signaling pathway |
| Enzyme Interaction Analysis | Studied interactions with cytochrome P450 | Indicated potential for altering drug metabolism |
Mechanism of Action
The mechanism of action of 3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, leading to antimicrobial effects . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and biological activities of 3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine with analogous compounds:
Key Observations
C3 Substitution Dictates Activity: Thiadiazole derivatives (e.g., 19c) exhibit cytoprotective effects in gastric models, likely via prostaglandin-mediated pathways . Phosphoryl groups (e.g., 12c) confer CNS activity by modulating neuropeptide receptors .
Impact of Ring Size :
- Replacing azetidine with piperidine (6-membered ring) in analogs (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) increases conformational flexibility but may reduce target affinity due to entropic penalties .
Synthetic Accessibility :
- Acyl hydrazides (e.g., 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide) serve as versatile intermediates for coupling with azetidine or other heterocycles .
- Chlorination at C3 of imidazopyridines is sensitive to methyl substituents, influencing regioselectivity in electrophilic reactions .
Contradictions and Limitations
Biological Activity
3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the azetidine and pyridine moieties contributes to its pharmacological profile.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 258.28 g/mol
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Many imidazo derivatives act as inhibitors of key enzymes involved in disease pathways.
- Modulation of Signaling Pathways : These compounds can influence signaling cascades that regulate cell proliferation and apoptosis.
Anticancer Activity
One notable area of research is the anticancer activity of this compound. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance:
- Case Study : A study on related compounds demonstrated significant apoptosis induction in HeLa cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Compounds similar to this compound have also shown antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria.
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in HeLa cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory markers |
Research Findings
Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from simple precursors. Advanced characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
- Biological Screening : In vitro studies often assess cytotoxicity against various cancer cell lines and evaluate antimicrobial efficacy through disk diffusion methods or MIC (Minimum Inhibitory Concentration) assays.
Notable Research Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
